N1,N3-Bis(2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
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Overview
Description
N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features two hydroxy-phenylethyl groups attached to a dimethylmalonamide backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide typically involves the reaction of ®-2-hydroxy-1-phenylethylamine with 2,2-dimethylmalonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving ®-2-hydroxy-1-phenylethylamine in a suitable solvent such as dichloromethane.
- Adding 2,2-dimethylmalonyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography to obtain high purity N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of substituents like nitro or bromo groups on the phenyl rings.
Scientific Research Applications
N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-phenylethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s amide groups can interact with protein backbones, affecting protein folding and function .
Comparison with Similar Compounds
Similar Compounds
Iopamidol: A diagnostic imaging agent used in radiography.
Iohexol: Another imaging agent with similar structural features.
Iopromide: Used in contrast-enhanced imaging procedures .
Uniqueness
N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is unique due to its dual hydroxy-phenylethyl groups, which provide additional sites for interaction compared to similar compounds. This structural feature enhances its potential as a versatile ligand in coordination chemistry and as a biochemical probe in biological studies .
Properties
IUPAC Name |
N,N'-bis(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,19(26)22-17(13-24)15-9-5-3-6-10-15)20(27)23-18(14-25)16-11-7-4-8-12-16/h3-12,17-18,24-25H,13-14H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZCNSPNMRTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CO)C1=CC=CC=C1)C(=O)NC(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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